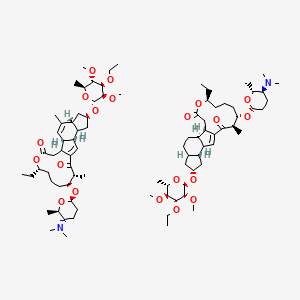

H-Thr-phe-arg-gly-ala-pro-OH

概要

説明

PAR3 (1-6) (ヒト): は、プロテアーゼ活性化受容体1(PAR1)の合成ペプチドアゴニストです。 ヒトPAR3のアミノ末端テザーリガンド配列の残基1〜6と、全長ヒト配列の残基39〜44に対応します 。 この化合物は、PAR1を発現する線維芽細胞におけるp42/44 MAPKシグナル伝達の活性化において重要な役割を果たします .

準備方法

合成経路と反応条件: PAR3 (1-6) (ヒト)は、ペプチド合成の一般的な方法である固相ペプチド合成(SPPS)によって合成されます。この合成は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を逐次的に付加することによって行われます。アミノ酸は、N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などの試薬を用いてカップリングされます。 ペプチド鎖が完全に組み立てられた後、樹脂から切断され、脱保護されて最終生成物が得られます .

工業生産方法: PAR3 (1-6) (ヒト)の工業生産は、ラボスケールの合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置が使用されることが多く、効率と一貫性を高めます。 このプロセスには、最終生成物の純度と完全性を確保するために、厳格な品質管理が行われます .

化学反応の分析

反応の種類: PAR3 (1-6) (ヒト)は、合成中に主にペプチド結合形成を行います。標準的な条件下では、酸化、還元、または置換反応には通常参加しません。

一般的な試薬と条件:

カップリング試薬: N,N'-ジイソプロピルカルボジイミド(DIC)、ヒドロキシベンゾトリアゾール(HOBt)

切断試薬: 樹脂からペプチドを除去するためのトリフルオロ酢酸(TFA)

脱保護試薬: アミノ酸からの保護基を除去するためのさまざまな酸と塩基

主な生成物: これらの反応の主な生成物は、高純度で特定の配列を持つPAR3 (1-6) (ヒト)ペプチド自体です .

科学研究への応用

化学: PAR3 (1-6) (ヒト)は、プロテアーゼ活性化受容体とそのシグナル伝達経路の研究において、モデルペプチドとして使用されます。 これらの受容体の構造活性相関の理解に役立ちます .

生物学: 生物学的研究では、PAR3 (1-6) (ヒト)は、特にMAPK経路を含む細胞シグナル伝達機構を研究するために使用されます。 また、さまざまな細胞プロセスにおけるプロテアーゼ活性化受容体の役割を調査するためにも使用されます .

医学: PAR3 (1-6) (ヒト)は、機能不全のプロテアーゼ活性化受容体シグナル伝達に関連する疾患の治療における潜在的な治療的用途があります。 前臨床試験で使用され、炎症、癌、およびその他の状態に対するその効果が調査されています .

産業: 製薬業界では、PAR3 (1-6) (ヒト)は、プロテアーゼ活性化受容体の潜在的なモジュレーターを同定するための創薬およびスクリーニングアッセイで使用されます .

科学的研究の応用

Chemistry: PAR3 (1-6) (human) is used as a model peptide in studies of proteinase-activated receptors and their signaling pathways. It helps in understanding the structure-activity relationships of these receptors .

Biology: In biological research, PAR3 (1-6) (human) is used to study cell signaling mechanisms, particularly those involving MAPK pathways. It is also used to investigate the role of proteinase-activated receptors in various cellular processes .

Medicine: PAR3 (1-6) (human) has potential therapeutic applications in treating diseases related to dysfunctional proteinase-activated receptor signaling. It is used in preclinical studies to explore its effects on inflammation, cancer, and other conditions .

Industry: In the pharmaceutical industry, PAR3 (1-6) (human) is used in drug development and screening assays to identify potential modulators of proteinase-activated receptors .

作用機序

PAR3 (1-6) (ヒト)は、プロテアーゼ活性化受容体1(PAR1)に結合して活性化することにより、その効果を発揮します。この活性化には、受容体のN末端ドメインの切断が含まれ、受容体の細胞外ループ2ドメインと相互作用するテザーリガンドが露出されます。 この相互作用は、p42/44 MAPKシグナル伝達の活性化を含む細胞内シグナル伝達経路を開始します 。 関与する分子標的および経路には、Gタンパク質共役受容体シグナル伝達とMAPKのような下流のエフェクターが含まれます .

類似化合物との比較

類似化合物:

PAR1 (1-6) (ヒト): 構造は似ていますが、配列残基が異なる、プロテアーゼ活性化受容体1の別の合成ペプチドアゴニスト。

PAR2 (1-6) (ヒト): 配列と受容体特異性が異なる、プロテアーゼ活性化受容体2の合成ペプチドアゴニスト.

独自性: PAR3 (1-6) (ヒト)は、PAR1の特異的な活性化と、PAR1を発現する線維芽細胞におけるMAPKシグナル伝達を選択的に活性化できるが、PAR3では活性化できないという点で、独自です 。この特異性は、研究と潜在的な治療用途において貴重なツールとなっています。

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45N9O8/c1-16(27(44)38-13-7-11-21(38)28(45)46)35-22(40)15-34-24(41)19(10-6-12-33-29(31)32)36-25(42)20(14-18-8-4-3-5-9-18)37-26(43)23(30)17(2)39/h3-5,8-9,16-17,19-21,23,39H,6-7,10-15,30H2,1-2H3,(H,34,41)(H,35,40)(H,36,42)(H,37,43)(H,45,46)(H4,31,32,33)/t16-,17+,19-,20-,21-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNVPMUJJJLQHG-WZZXNIEWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)N2CCCC2C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45N9O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

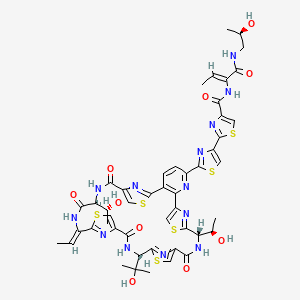

![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B8088755.png)

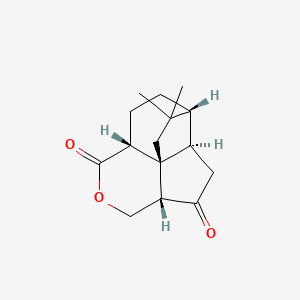

![Tetradecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B8088793.png)

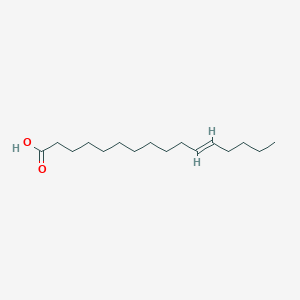

![9,12-Octadecadienoic acid, 1,1'-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B8088799.png)

![9Z,12Z-octadecadienoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B8088800.png)